molecular formula C21H23N4O2+ B10879542 1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium

1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium

Cat. No.: B10879542
M. Wt: 363.4 g/mol
InChI Key: UJIQBQSDUPGAQL-UHFFFAOYSA-O
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Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. Major products formed from these reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

The scientific research applications of this compound span multiple fields:

    Chemistry: Investigating its reactivity, stability, and potential as a building block for other molecules.

    Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids) and its impact on cellular processes.

    Medicine: Exploring its potential as an anti-cancer agent or targeting specific diseases.

    Industry: Assessing its use in materials science, catalysis, or other industrial applications.

Mechanism of Action

The precise mechanism by which 1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium exerts its effects remains unknown. Further research is needed to identify its molecular targets and pathways involved.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, it’s essential to compare this compound with related pyrimidine derivatives. Highlighting its uniqueness could provide insights into its potential advantages over existing compounds.

Properties

Molecular Formula

C21H23N4O2+

Molecular Weight

363.4 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C21H22N4O2/c1-3-24(4-2)16-10-8-15(9-11-16)18-17(14-22)20(26)23-21(27)19(18)25-12-6-5-7-13-25/h5-13,17-19H,3-4H2,1-2H3/p+1

InChI Key

UJIQBQSDUPGAQL-UHFFFAOYSA-O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(=O)NC(=O)C2[N+]3=CC=CC=C3)C#N

Origin of Product

United States

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